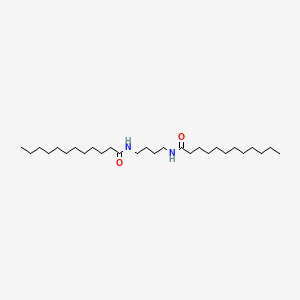
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is a synthetic compound characterized by the presence of a bromine atom, a methyl group, and a leucine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine typically involves the reaction of 2-bromo-4-methylpentanoic acid with DL-leucine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bromine, acetic acid, and a suitable solvent such as dichloromethane. The reaction is typically conducted at room temperature, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and distillation ensures the high purity of the final product. Safety measures are also implemented to handle the bromine reagent and other hazardous chemicals involved in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiol compounds in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-(2-hydroxy-4-methyl-1-oxopentyl)-DL-leucine or other substituted derivatives.
Oxidation: Formation of 2-bromo-4-methylpentanoic acid or corresponding ketones.
Reduction: Formation of N-(2-bromo-4-methylpentyl)-DL-leucine.
Wissenschaftliche Forschungsanwendungen
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine involves its interaction with specific molecular targets within cells. The bromine atom and the leucine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Bromo-4-methyl-1-oxopentyl)-glycine
- N-(2-Bromo-4-methyl-1-oxopentyl)-alanine
- N-(2-Bromo-4-methyl-1-oxopentyl)-valine
Uniqueness
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is unique due to the presence of the leucine moiety, which imparts specific biological properties not observed in its analogs.
Eigenschaften
CAS-Nummer |
94230-82-7 |
|---|---|
Molekularformel |
C12H22BrNO3 |
Molekulargewicht |
308.21 g/mol |
IUPAC-Name |
2-[(2-bromo-4-methylpentanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H22BrNO3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
SKIOHEOZWHHOCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11976513.png)
![7-{2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11976515.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11976528.png)
![4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine](/img/structure/B11976532.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976540.png)
![5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11976550.png)



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976586.png)
![methyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976590.png)
![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)

